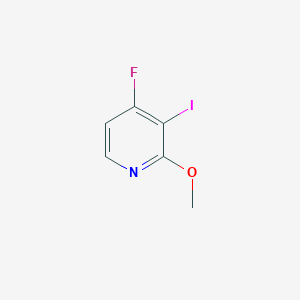![molecular formula C11H8F6O B2877779 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 660820-79-1](/img/structure/B2877779.png)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol, commonly known as BTCP, is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
Mécanisme D'action
The mechanism of action of BTCP is not well understood. However, studies have shown that BTCP can interact with various biological targets such as enzymes and receptors. This interaction can result in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTCP can modulate the activity of various enzymes and receptors, which can result in the modulation of various physiological processes such as inflammation, apoptosis, and cell proliferation. Additionally, BTCP has been shown to exhibit antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
BTCP has several advantages and limitations for lab experiments. One of the advantages of BTCP is its unique chemical properties, which make it an ideal ligand for the synthesis of metal complexes. Additionally, BTCP has been shown to exhibit various biochemical and physiological effects, which make it an ideal compound for studying various biological processes. However, one of the limitations of BTCP is its complex synthesis process, which can make it difficult to obtain large quantities of pure BTCP.
Orientations Futures
There are several potential future directions for research on BTCP. One potential direction is the synthesis of novel metal complexes using BTCP as a ligand. These metal complexes could exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery. Another potential direction is the study of the mechanism of action of BTCP. Understanding the mechanism of action of BTCP could provide insights into its potential applications in various biological processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of BTCP in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, BTCP is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The synthesis of BTCP is a complex process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Further studies are needed to fully understand the potential applications of BTCP in various biological processes and diseases.
Méthodes De Synthèse
The synthesis of BTCP is a complex process that involves several steps. One of the most commonly used methods for synthesizing BTCP is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopropane-1,1-dimethanol in the presence of a base. This reaction results in the formation of BTCP, which can be further purified through various techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
BTCP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BTCP is its use as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery.
Propriétés
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDNTGJXXHAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

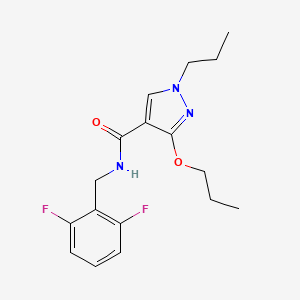
![1-[(Pyrrolidin-3-yl)methyl]imidazolidin-2-one](/img/structure/B2877698.png)
![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)
![ethyl (3E)-3-cyano-2-oxo-4-{[4-(trifluoromethyl)phenyl]amino}but-3-enoate](/img/structure/B2877700.png)
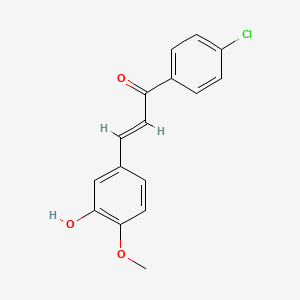
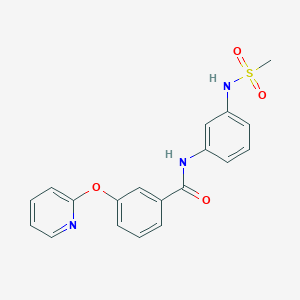
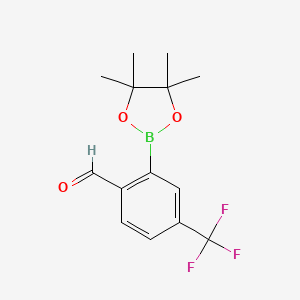
![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)
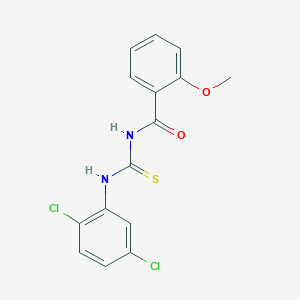
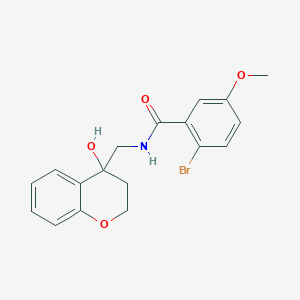
![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
